molecular formula C17H19ClN4O6 B11948675 Riboflavin, 7-chloro-7,8-didemethyl-8-ethyl- CAS No. 42782-52-5

Riboflavin, 7-chloro-7,8-didemethyl-8-ethyl-

Cat. No.: B11948675
CAS No.: 42782-52-5
M. Wt: 410.8 g/mol
InChI Key: FAUZVCPGHSRNCP-SCRDCRAPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine involves multiple steps, starting from readily available precursors. One common method includes the condensation of 7-chloro-8-ethylalloxazine with ribityl phosphate under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine involves its interaction with flavoproteins. The compound acts as a cofactor, facilitating redox reactions within the enzyme’s active site . It targets specific molecular pathways, influencing cellular metabolism and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and ethyl groups contribute to its reactivity and interaction with biological systems, making it a valuable compound for research and industrial applications .

Properties

CAS No.

42782-52-5

Molecular Formula

C17H19ClN4O6

Molecular Weight

410.8 g/mol

IUPAC Name

7-chloro-8-ethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C17H19ClN4O6/c1-2-7-3-10-9(4-8(7)18)19-13-15(20-17(28)21-16(13)27)22(10)5-11(24)14(26)12(25)6-23/h3-4,11-12,14,23-26H,2,5-6H2,1H3,(H,21,27,28)/t11-,12+,14-/m0/s1

InChI Key

FAUZVCPGHSRNCP-SCRDCRAPSA-N

Isomeric SMILES

CCC1=CC2=C(C=C1Cl)N=C3C(=O)NC(=O)N=C3N2C[C@@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CCC1=CC2=C(C=C1Cl)N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O

Origin of Product

United States

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